Mechanism of Action: Direct Phosphatidic Acid Displacement at mTOR FRB Domain Versus ATP-Competitive and Allosteric Inhibition
ICSN3250 hydrochloride inhibits mTORC1 through a mechanism distinct from both rapamycin (allosteric FKBP12-dependent inhibition) and ATP-competitive mTOR kinase inhibitors [1]. The compound directly binds to the FRB domain of mTOR and displaces phosphatidic acid, an endogenous activator required for mTORC1 assembly and activation [1]. This FRB domain-targeting mechanism represents a new class of mTOR inhibition not exhibited by any clinically approved mTOR inhibitor [1].
| Evidence Dimension | mTORC1 inhibition mechanism |
|---|---|
| Target Compound Data | Direct binding to mTOR FRB domain; competitive displacement of phosphatidic acid |
| Comparator Or Baseline | Rapamycin: FKBP12-dependent allosteric inhibition of mTORC1; ATP-competitive inhibitors: kinase domain ATP-binding pocket blockade |
| Quantified Difference | Qualitative difference in binding site and mode of inhibition |
| Conditions | Biochemical and cell-based assays as reported in Cancer Res. 2018 |
Why This Matters
This unique mechanism underlies the compound's cancer-cell-selective cytotoxicity profile and provides a tool for investigating FRB domain biology distinct from conventional mTOR inhibitors.
- [1] Nguyen TL, Nokin MJ, Egorov M, et al. mTOR Inhibition via Displacement of Phosphatidic Acid Induces Enhanced Cytotoxicity Specifically in Cancer Cells. Cancer Res. 2018;78(18):5384-5397. View Source
